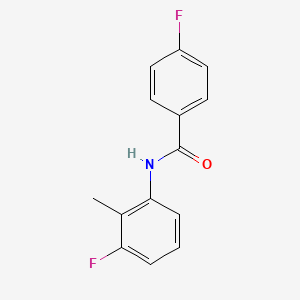

4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCNUFJELZUSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Research Rationale in Contemporary Chemical Science

The rationale for synthesizing and studying new fluorinated benzamides like 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is rooted in the proven success of fluorine incorporation in drug design. mdpi.comnbinno.com A significant percentage of modern pharmaceuticals contain at least one fluorine atom, a testament to the utility of this strategy. nbinno.com

Research into this specific class of compounds is driven by several key objectives:

Discovery of Novel Bioactivities: Scientists aim to discover new pharmacological activities by creating novel molecular arrangements. Benzamide (B126) derivatives are known to possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties, among others. The addition of fluorine provides a rational method for modifying these activities or uncovering new ones.

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing analogues like 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, researchers can build a detailed understanding of the relationship between a molecule's structure and its biological effect. This knowledge is crucial for optimizing lead compounds into effective drug candidates.

Development of Chemical Probes: Novel compounds can serve as tools to probe biological systems, helping to elucidate the function of specific proteins or pathways.

Intermediate for Complex Syntheses: Many fluorinated benzamides serve as crucial building blocks or intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). nbinno.com For example, 4-Bromo-2-fluoro-N-methylbenzamide is an intermediate in the synthesis of an androgen-receptor antagonist. chemicalbook.com

The ongoing investigation into fluorinated benzamides reflects a broader trend in medicinal chemistry that leverages the predictable yet powerful effects of fluorination to fine-tune molecular properties for therapeutic benefit. mdpi.comnbinno.com

Scope of Academic Inquiry and Research Focus

Retrosynthetic Analysis and Design Principles

A logical retrosynthetic analysis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide reveals that the most straightforward disconnection is at the amide C-N bond. This primary disconnection points to two key precursors: an activated derivative of 4-fluorobenzoic acid and 3-fluoro-2-methylaniline (B146951).

Identification of Key Precursors and Synthetic Building Blocks

The essential building blocks for the synthesis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide are:

4-Fluorobenzoic acid: This commercially available starting material serves as the source of the benzoyl moiety. For amide coupling reactions, it is often activated to a more reactive form.

3-Fluoro-2-methylaniline: This substituted aniline provides the N-aryl portion of the final molecule and is also commercially available.

The accessibility of these precursors makes the synthesis of the target compound feasible through a convergent approach.

Strategic Bond Disconnections and Coupling Site Prioritization

The amide bond is the primary strategic disconnection. The prioritization of the coupling reaction between the carboxylic acid and the amine is the most common and efficient strategy. The activation of the carboxylic acid is crucial for the reaction to proceed efficiently. Common activation methods include conversion to an acyl chloride or the use of carbodiimide (B86325) coupling agents.

Conventional Synthetic Pathways and Reaction Sequences

Conventional methods for the synthesis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide primarily revolve around the formation of the amide bond from the key precursors.

Amide Coupling Reactions (e.g., Carbodiimide, Acyl Chloride Methods)

Acyl Chloride Method: A widely used and robust method for amide synthesis is the reaction of an acyl chloride with an amine. In this case, 4-fluorobenzoic acid is first converted to the more reactive 4-fluorobenzoyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluorobenzoyl chloride is then reacted with 3-fluoro-2-methylaniline in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction, often referred to as the Schotten-Baumann reaction, is generally high-yielding and proceeds under mild conditions.

Carbodiimide Coupling Method: Another common approach involves the direct coupling of 4-fluorobenzoic acid and 3-fluoro-2-methylaniline using a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method avoids the need to first prepare the acyl chloride and is often used for more sensitive substrates. The reaction proceeds by the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of the amine.

Multistep Synthesis Procedures

A typical multistep laboratory synthesis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide via the acyl chloride route would involve the following steps:

Preparation of 4-fluorobenzoyl chloride: 4-fluorobenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce 4-fluorobenzoyl chloride. The excess thionyl chloride is then removed by distillation.

Amide Formation: The crude 4-fluorobenzoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. 3-fluoro-2-methylaniline and a base (e.g., triethylamine) are then added, and the reaction mixture is stirred at room temperature until completion.

Work-up and Purification: The reaction mixture is typically washed with aqueous acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent evaporated. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide.

A patent for the preparation of a related compound, 4-amino-2-fluoro-N-methyl-benzamide, outlines a multi-step process starting from 2-fluoro-4-nitrotoluene, which is oxidized, chlorinated, and then aminated, followed by a reduction of the nitro group. google.com This highlights the industrial relevance of multi-step syntheses for structurally similar compounds.

Advanced and Catalytic Synthesis Techniques

Modern synthetic chemistry offers several advanced and catalytic methods that can be applied to the synthesis of N-aryl benzamides, potentially offering milder reaction conditions, higher efficiency, and broader functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Reactions:

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed for the synthesis of N-aryl benzamides through the amidation of substituted benzoic acids with isocyanates. nih.gov This method involves a directed C-H functionalization followed by decarboxylation. While not a direct coupling of a carboxylic acid and an amine, it represents an alternative catalytic approach.

Nickel-Catalyzed Synthesis: Nickel catalysis has emerged as a powerful tool for the formation of C-N bonds. Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported for the synthesis of α-arylbenzamides. uzh.chuzh.chnih.gov Furthermore, nickel-catalyzed tandem reactions have been used for the synthesis of N-aryl and N-heteroaryl substituted benzene (B151609) sulphonamides, demonstrating the potential of nickel in C-N bond formation. hilarispublisher.com

Copper-Catalyzed N-Arylation (Goldberg Reaction): The copper-catalyzed N-arylation of amides is a well-established method. nih.govnih.gov This reaction typically involves the coupling of an amide with an aryl halide in the presence of a copper catalyst and a suitable ligand. This approach could be adapted for the synthesis of the target molecule by coupling 4-fluorobenzamide (B1200420) with a suitable aryl halide precursor of 3-fluoro-2-methylaniline.

These catalytic methods, while not yet specifically reported for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, offer promising avenues for its synthesis under potentially milder and more efficient conditions compared to traditional methods. Further research in this area could lead to the development of novel and more sustainable synthetic routes to this and other structurally related fluorinated benzamides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, essential for constructing the amide linkage in the target molecule. The most relevant of these is the Buchwald-Hartwig amination, which directly couples an aryl halide with an amine.

A plausible Buchwald-Hartwig approach to synthesize 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide would involve the reaction between 4-fluorobenzoyl chloride and 3-fluoro-2-methylaniline or, more commonly, the coupling of an aryl halide like 4-chlorofluorobenzene or 4-bromofluorobenzene with 3-fluoro-2-methylaniline, followed by an amidation step. However, the direct palladium-catalyzed amidation of an aryl halide with a primary amide is also a viable, though less common, route.

Alternatively, the Suzuki-Miyaura coupling, traditionally used for C-C bond formation, has been adapted for C-N bond formation, typically by coupling amides with boronic acids. This method could be applied to synthesize the target compound by reacting a 4-fluorobenzamide derivative with a (3-fluoro-2-methylphenyl)boronic acid.

The efficacy of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Sterically hindered phosphine (B1218219) ligands are often required for challenging couplings, especially with substituted anilines.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Amides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Application Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | 110 | Effective for coupling secondary amides with aryl chlorides. researchgate.net |

| [Pd(allyl)Cl]₂ | JackiePhos | K₃PO₄ | Toluene | 110 | Suitable for N-arylation of acyclic secondary amides. researchgate.net |

| Pd₂(dba)₃ | RuPhos | K₂CO₃ | MeCN/H₂O | 80-100 | Useful for Suzuki-Miyaura coupling involving fluorinated arenes. researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods. By directly coupling with the polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. ajgreenchem.comnih.gov

For the synthesis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, a microwave-assisted protocol could involve the direct condensation of 4-fluorobenzoic acid and 3-fluoro-2-methylaniline. This approach often requires a catalyst, such as ceric ammonium (B1175870) nitrate, under solvent-free conditions, which aligns well with green chemistry principles. nih.gov Another approach is the reaction of an acid chloride, like 4-fluorobenzoyl chloride, with 3-fluoro-2-methylaniline under microwave irradiation, which can proceed rapidly without a solvent. ucl.ac.uk

The efficiency of MAOS is tied to factors such as the dielectric properties of the reactants and the power and temperature control of the microwave reactor.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Reaction | Heating Method | Time | Yield (%) | Reference Notes |

|---|---|---|---|---|

| Substituted Amide Synthesis | Conventional | 4-6 hours | 50-72 | General synthesis of heterocyclic amides. |

| Substituted Amide Synthesis | Microwave | 5-15 minutes | 75-87 | Demonstrates significant rate enhancement and yield improvement. |

| Benzamide Synthesis | Conventional | >24 hours | 79-87 | Synthesis of N-aryl substituted benzamides. ucl.ac.uk |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.gov These features are particularly beneficial for reactions involving hazardous reagents or exothermic processes.

A continuous flow synthesis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide could be designed based on the direct amidation of 4-fluorobenzoic acid with 3-fluoro-2-methylaniline. The reactants would be continuously pumped through a heated reactor, possibly a packed-bed reactor containing an immobilized catalyst, allowing for efficient conversion and easy product collection. This methodology is also well-suited for photochemical reactions, and a flow protocol for light-induced fluorinations has been developed, which could be adapted for related transformations. researchgate.net

Key parameters in designing a flow synthesis include the reactor type, residence time, temperature, pressure, and catalyst system. The ability to safely operate at elevated temperatures and pressures in a flow system can often accelerate reactions that are slow in batch. nih.gov

Table 3: Parameters for Continuous Flow Synthesis of Related Compounds

| Reaction Type | Reactor | Temperature (°C) | Residence Time | Throughput | Application Notes |

|---|---|---|---|---|---|

| Aryl Fluoride Synthesis | PFA Coil | Ambient | 3.75 min | Not specified | Balz-Schiemann reaction without isolation of diazonium salts. nih.govresearchgate.net |

| Benzylic Fluorination | FEP Tubing | Ambient | < 30 min | Not specified | Light-induced fluorination using Selectfluor. researchgate.net |

Investigation of Reaction Mechanisms and Kinetic Profiles

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. For palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, the catalytic cycle generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov

The electronic properties and steric hindrance of the substrates play a significant role in the kinetics of these steps. The electron-withdrawing fluorine atoms on both aryl rings can influence the rate of oxidative addition of an aryl halide to the Pd(0) center and the subsequent reductive elimination from the Pd(II) intermediate. nih.gov The ortho-methyl group on the aniline moiety introduces steric bulk, which can affect the rate of both the amine coordination and the final C-N bond-forming reductive elimination. acs.org

Kinetic studies, such as reaction progress analysis and the determination of kinetic isotope effects, can provide valuable insights. For instance, in many Buchwald-Hartwig reactions, the oxidative addition is the rate-determining step. uwindsor.caacs.org However, the specific ligand and substrate combination can alter the mechanistic landscape. Computational studies using Density Functional Theory (DFT) are also powerful tools for elucidating transition states and reaction pathways. rsc.orgacs.org

Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic routes. researchgate.net For the synthesis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, several aspects of green chemistry can be considered.

Atom Economy: Direct amidation reactions are preferable to methods requiring pre-activation and stoichiometric coupling reagents, as they generate less waste.

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous solvents like dioxane and DMF with greener alternatives such as 2-MeTHF or even water, in the case of micellar catalysis. ucl.ac.ukresearchgate.net

Catalysis: The use of highly efficient catalysts at low loadings minimizes waste and the cost associated with precious metals like palladium. The development of recyclable heterogeneous catalysts is also a key area of green chemistry research. rsc.org

By integrating these principles, the synthesis of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide can be optimized to be not only efficient but also environmentally responsible.

Table 4: Application of Green Chemistry Principles to Synthetic Methodologies

| Green Chemistry Principle | Palladium-Catalysis | Microwave-Assisted Synthesis | Continuous Flow Synthesis |

|---|---|---|---|

| Catalysis | High turnover numbers, low catalyst loading. | Can be combined with catalysts. | Facilitates use of immobilized/heterogeneous catalysts. |

| Energy Efficiency | Can enable lower reaction temperatures. | Rapid heating, shorter reaction times. ajgreenchem.com | Excellent heat transfer, potential for energy savings. |

| Safer Solvents | Shift towards greener solvents like 2-MeTHF and water. researchgate.netnih.gov | Enables solvent-free reactions. nih.gov | Reduced solvent volume, contained system. |

| Waste Prevention | High atom economy in direct coupling. | Often results in cleaner reactions with fewer byproducts. ajgreenchem.com | Minimized side reactions due to precise control. |

X-ray Crystallography Studies

Molecular Conformation and Dihedral Angles

The conformation of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide would be defined by the dihedral angles between the planes of the aromatic rings and the amide linker. These angles are crucial for understanding the degree of twist and planarity within the molecule, which in turn influences its electronic properties and potential for intermolecular interactions.

Crystal Packing Architectures and Supramolecular Assembly

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent interactions. Understanding the supramolecular assembly of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide would involve identifying the recurring motifs and patterns through which individual molecules self-assemble to form a stable, three-dimensional architecture.

Intermolecular Interactions (e.g., N—H···O Hydrogen Bonds, C—H···O Interactions, Halogen Bonds, π–π Stacking)

A detailed analysis of the crystal structure would identify and characterize the specific intermolecular forces holding the molecules together. For 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, one would anticipate the presence of N—H···O hydrogen bonds, which are characteristic of secondary amides. Additionally, weaker interactions such as C—H···O and C—H···F hydrogen bonds, potential F···F or F···π halogen bonds, and π–π stacking interactions between the aromatic rings would be investigated to provide a complete picture of the forces driving the crystal packing.

Spectroscopic Investigations for Comprehensive Structural Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

NMR spectroscopy is an essential technique for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra would confirm the chemical connectivity of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide by providing information about the chemical environment of each proton and carbon atom. Furthermore, advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the through-space proximity of different parts of the molecule, offering clues about its preferred conformation in solution, which may differ from its solid-state structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding, with stronger intermolecular hydrogen bonds leading to a broader and lower frequency band. In the solid state, it is expected that 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide molecules would be linked by N-H···O hydrogen bonds, a common feature in the crystal structures of related benzamides.

The Amide I band , which is primarily due to the C=O stretching vibration , is one of the most intense absorptions in the IR spectrum of amides and is typically found between 1630 and 1680 cm⁻¹. Its frequency is influenced by the electronic effects of the substituents on the aromatic rings and by hydrogen bonding. The presence of electron-withdrawing fluorine atoms on both phenyl rings would likely shift this band to a slightly higher wavenumber compared to unsubstituted benzanilide.

The Amide II band results from a combination of the N-H in-plane bending and C-N stretching vibrations . This band is typically observed in the range of 1510-1570 cm⁻¹.

Other significant vibrational modes would include the C-F stretching vibrations from the two fluoro-substituted phenyl rings, which are expected in the region of 1000-1400 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The methyl group C-H stretching and bending vibrations would also be present.

Raman spectroscopy would provide complementary information. The C=O stretch is also a strong band in the Raman spectrum. The aromatic ring vibrations are often more intense in Raman than in IR, providing a clearer picture of the skeletal modes.

Table 1: Predicted Prominent Vibrational Modes for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | Amide (N-H) | 3300 - 3500 | Sensitive to hydrogen bonding. |

| Amide I | Amide (C=O) | 1630 - 1680 | Strong intensity in both IR and Raman. |

| Amide II | Amide (N-H bend, C-N stretch) | 1510 - 1570 | Characteristic of secondary amides. |

| Aromatic C=C Stretch | Phenyl Rings | 1400 - 1600 | Multiple bands expected. |

| C-F Stretch | Fluoro-substituted Phenyl | 1000 - 1400 | Strong absorptions in IR. |

| Aromatic C-H Stretch | Phenyl Rings | > 3000 | |

| Methyl C-H Stretch | Methyl Group | 2850 - 3000 |

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the fragmentation pathways of a molecule. For 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide (C₁₄H₁₀F₂NO), the exact mass can be calculated, and the molecular ion peak ([M]⁺) would be observed in the mass spectrum.

Molecular Ion: The nominal molecular weight is 247 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Fragmentation Patterns: The fragmentation of benzanilides in mass spectrometry is well-documented and typically involves cleavage of the amide bond. For 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, the following primary fragmentation pathways are expected:

Cleavage of the C(O)-N bond (α-cleavage): This is a common fragmentation pathway for amides and would result in two primary fragment ions:

The benzoyl cation (m/z 123), arising from the 4-fluorobenzoyl moiety.

The aminophenyl radical cation corresponding to the 3-fluoro-2-methylaniline portion of the molecule.

Cleavage of the Ph-C(O) bond: This would lead to the formation of a 4-fluorophenyl cation (m/z 95).

Formation of an iminium cation: Rearrangement followed by fragmentation could lead to the formation of an iminium ion derived from the N-aryl group.

Secondary fragmentation of these primary ions would also occur. For example, the 4-fluorobenzoyl cation (m/z 123) could lose carbon monoxide (CO) to form the 4-fluorophenyl cation (m/z 95).

Table 2: Expected Mass Spectrometry Fragments for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide

| m/z | Proposed Fragment Ion | Formula |

| 247 | Molecular Ion [M]⁺ | [C₁₄H₁₀F₂NO]⁺ |

| 123 | 4-Fluorobenzoyl cation | [C₇H₄FO]⁺ |

| 125 | 3-Fluoro-2-methylphenylaminyl radical cation | [C₇H₇FN]⁺˙ |

| 95 | 4-Fluorophenyl cation | [C₆H₄F]⁺ |

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is primarily determined by the rotation around the C(O)-N amide bond and the C-N and C-C single bonds connecting the amide linkage to the phenyl rings. The amide bond itself has a significant double bond character, which restricts rotation and leads to the possibility of cis and trans conformers. In N-arylbenzamides, the trans conformation (where the carbonyl oxygen and the N-H hydrogen are on opposite sides of the C-N bond) is generally more stable.

In the case of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, the presence of the methyl group at the ortho position of the N-phenyl ring introduces significant steric hindrance. This steric repulsion would force the 3-fluoro-2-methylphenyl ring to be twisted out of the plane of the amide group to a considerable degree. The 4-fluorophenyl ring would also be twisted, but likely to a lesser extent.

The conformational preferences can be influenced by solvent effects. In nonpolar solvents, intramolecular interactions may play a more significant role, while in polar solvents, intermolecular interactions with the solvent molecules can alter the conformational equilibrium. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the relative energies of different conformers and the rotational barriers between them.

Due to the presence of the methyl group, there is a possibility of atropisomerism if the rotation around the N-aryl bond is sufficiently hindered. However, for a simple methyl group, the rotational barrier is generally not high enough to allow for the isolation of stable atropisomers at room temperature.

Computational and Theoretical Chemistry Studies of 4 Fluoro N 3 Fluoro 2 Methylphenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of benzamide (B126) derivatives, offering a balance between accuracy and computational cost.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In studies of related molecules, such as (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines, DFT calculations (at the B3LYP/6-311G(d,p) level) have been used to determine these energy levels. scholarsresearchlibrary.comscholarsresearchlibrary.com For these compounds, the HOMO is typically localized over the benzenamine ring, while the LUMO is distributed across the entire molecule. nih.gov A small energy gap indicates that a molecule is highly polarizable and chemically reactive. nih.gov Theoretical calculations for similar aromatic amide compounds have reported energy gaps that help classify them as hard or soft materials, which correlates with their reactivity. nih.govsemanticscholar.org

Table 1: Representative Frontier Orbital Energies and Related Parameters for a Model Benzamide Compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

Note: Data is illustrative and based on typical values for related Schiff base compounds as specific data for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is not available in the provided sources. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP map displays regions of varying electron density, typically color-coded: red indicates negative potential (electron-rich areas, prone to electrophilic attack), and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net

For benzamide derivatives, MEP analyses consistently show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net This site is therefore a primary target for hydrogen-bonding interactions. researchgate.net Conversely, the positive potential is often found around the amide hydrogen (N-H) and other hydrogen atoms on the aromatic rings, identifying them as potential hydrogen bond donor sites. researchgate.net Such analyses are crucial for understanding intermolecular interactions in crystal packing and ligand-receptor binding. semanticscholar.org

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm molecular structures. A detailed study on a structurally similar compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, utilized DFT (with the Gaussian03 software) to calculate its vibrational wavenumbers. esisresearch.org

The key vibrational modes for benzamides include:

N-H Stretching: This vibration is sensitive to hydrogen bonding. A red-shift (lower frequency) in the observed spectrum compared to the calculated value often indicates the weakening of the N-H bond due to intermolecular interactions. esisresearch.org

C=O Stretching: The carbonyl stretching mode is typically a strong band in the IR spectrum, appearing in the 1680-1715 cm⁻¹ range. researchgate.net Its precise location can be influenced by conjugation and hydrogen bonding. esisresearch.org

C-F Stretching: The carbon-fluorine stretching vibration in aromatic compounds is expected in the 1100-1270 cm⁻¹ region. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For flexible molecules like 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, which has rotational freedom around the amide bond and the bonds connecting the phenyl rings, MD simulations are essential for exploring the conformational landscape.

These simulations can reveal the most stable conformations (lowest energy states) and the energy barriers between them. In studies of related fluorinated compounds, MD simulations have been employed following molecular docking to assess the stability of the ligand-protein complex. nih.gov The simulation tracks the trajectory of the ligand within the binding pocket, providing insights into the dynamic nature of the interaction and the stability of key hydrogen bonds and hydrophobic contacts over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For fungicides, QSAR models can predict the antifungal activity based on various molecular descriptors.

In the context of fluorinated benzamides and related fungicides, QSAR studies have shown that activity can be modeled using descriptors such as:

Topological Descriptors: These describe the connectivity and shape of the molecule. nih.gov

Quantum-Chemical Descriptors: Properties like HOMO/LUMO energies and dipole moments derived from DFT calculations can be correlated with activity. ufv.br

Hydrophobicity (LogP): This parameter is often crucial for predicting how a molecule will interact with biological membranes.

A QSAR model for fluorinated benzoxazinones, for instance, was successfully developed and validated, demonstrating high predictive ability (r²pred = 0.88). nih.gov Such models are invaluable in the rational design of new, more potent fungicidal agents by allowing for the virtual screening of compounds before their synthesis, saving time and resources. unair.ac.id

In Silico Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme. For 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, the primary target is the enzyme succinate (B1194679) dehydrogenase (SDH). acs.org

Docking studies on similar fluorinated pyrazol-5-yl-benzamide derivatives have elucidated the binding mechanism within the SDH active site. acs.org These studies reveal that the benzamide moiety typically forms crucial hydrogen bonds with key amino acid residues, such as tryptophan (Trp). nih.gov The fluorinated phenyl rings often engage in hydrophobic or π-π stacking interactions with other residues in the binding pocket. acs.org

The results from docking simulations provide a binding energy score, which estimates the affinity of the ligand for the receptor. This information, combined with an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic contacts), helps explain the structure-activity relationships observed experimentally and guides the design of new inhibitors with improved binding affinity. nih.govacs.org

Prediction of Binding Affinities and Modes with Biological Macromolecules

No published studies were found that computationally predict the binding affinity (e.g., in kcal/mol) or describe the specific binding modes of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide with any biological macromolecules.

Identification of Putative Molecular Targets and Binding Sites

There is no available research that identifies or computationally validates potential molecular targets for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide. Consequently, information regarding its specific binding sites within any putative targets is also unavailable.

Molecular Interactions and Biological Relevance of 4 Fluoro N 3 Fluoro 2 Methylphenyl Benzamide Preclinical/research Focus

Investigation of Molecular Targets and Pathways (in vitro/biochemical studies)

The precise molecular targets and pathways of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide have not been extensively delineated in publicly available research. However, based on the activities of structurally related fluorinated benzamide (B126) compounds, several potential areas of investigation emerge. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, potentially enhancing metabolic stability and binding affinity to protein targets. tandfonline.com

Enzyme Inhibition Studies and Mechanistic Insights (e.g., specific protein binding)

While specific enzyme inhibition data for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is not available, studies on other fluorinated benzamides suggest potential inhibitory activity against various enzymes. For instance, a series of fluorinated 3-benzylamino benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key protein in cholesterol metabolism. nih.govbenthamdirect.com In these studies, the degree of fluorination and the position of the fluorine substituents on the benzamide scaffold were found to influence the inhibitory potency. nih.govbenthamdirect.com

Mechanistically, the interaction of these inhibitors with CETP is largely driven by hydrophobic interactions within the binding domain of the protein. nih.govbenthamdirect.com Molecular docking studies of related compounds have indicated that the fluorinated moieties can orient themselves within hydrophobic pockets of the enzyme's active site. researchgate.netijpsonline.com The electron-withdrawing nature of fluorine can also modulate the electronic properties of the benzamide, potentially influencing its interaction with key amino acid residues. nih.govresearchgate.net

Table 1: Hypothetical Enzyme Inhibition Profile based on Analogous Fluorinated Benzamides

| Enzyme Target | Analog Compound | IC₅₀ (µM) | Key Findings |

|---|---|---|---|

| Cholesteryl Ester Transfer Protein (CETP) | 3-benzylamino benzamide derivative 8b | 0.75 | Potent inhibition, with activity influenced by the position of fluorine substitution. nih.govbenthamdirect.com |

This table is illustrative and based on data for structurally related compounds, not 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide itself.

Receptor Modulation Studies and Ligand-Binding Specificity

The benzamide scaffold is a well-known pharmacophore in a variety of receptor ligands. However, specific receptor modulation studies for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide are not documented. Research on analogous compounds could suggest potential interactions. For example, certain fluorinated compounds have been shown to interact with signaling pathways associated with immune receptors. A study on 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine demonstrated suppressive effects on Toll-like receptor (TLR) signaling pathways. nih.gov This compound inhibited the activation of key downstream signaling molecules, suggesting a potential for receptor-mediated immunomodulation. nih.gov

The specificity of ligand-receptor interactions is often governed by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic interactions. The fluorine atoms in 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide could potentially engage in favorable interactions with specific receptor binding pockets, contributing to binding affinity and selectivity.

Analysis of Protein-Ligand Binding Dynamics and Molecular Recognition

Detailed analysis of the protein-ligand binding dynamics for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is not available. However, insights can be drawn from molecular docking and pharmacophore modeling studies of similar fluorinated benzamides. For CETP inhibitors, it has been shown that hydrophobic interactions are a primary driver of the ligand/protein complex formation. nih.govbenthamdirect.com The orientation of the fluorinated phenyl rings within the hydrophobic tunnel of CETP is critical for inhibitory activity. researchgate.netijpsonline.com

Cellular Pathway Interrogation (in vitro models)

Modulation of Cell Cycle Regulation (e.g., apoptosis induction in cell lines)

Direct evidence for the effects of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide on cell cycle regulation is lacking. However, research on other complex molecules containing a fluorophenyl moiety has demonstrated impacts on cell proliferation and apoptosis. For instance, a novel andrographolide (B1667393) derivative featuring a 4-fluorophenyl group was shown to induce cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. mdpi.com This compound was found to cause an arrest in the S phase of the cell cycle and a time-dependent increase in the population of apoptotic cells. mdpi.com

Table 2: Illustrative Cellular Effects Based on an Analogous Compound Containing a Fluorophenyl Moiety

| Cellular Process | Cell Line | Analog Compound | Observation |

|---|---|---|---|

| Cell Cycle | MDA-MB-231 (Breast Cancer) | Andrographolide derivative with 4-fluorophenyl group | S phase arrest. mdpi.com |

This table is for illustrative purposes and based on a compound with a different core structure that also contains a fluorophenyl group.

Impact on Signal Transduction Pathways (e.g., kinase inhibition)

Specific data on the impact of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide on signal transduction pathways is not available. However, the study of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine provides a relevant example of how a fluorinated compound can modulate intracellular signaling. This compound was found to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical transcription factors in inflammatory signaling pathways. nih.gov The inhibition of these factors led to the reduced expression of downstream targets like cyclooxygenase-2 and inducible nitric oxide synthase. nih.gov

This suggests that fluorinated compounds can potentially interfere with various points in signal transduction cascades, from receptor activation to downstream gene expression. The benzamide moiety itself is present in a number of kinase inhibitors, and it is plausible that 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide could exhibit activity against certain kinases, though this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Studies for Fluorinated Benzamides

The biological activity of benzamide derivatives is intricately linked to the nature and position of substituents on both the benzoyl and aniline (B41778) rings. Fluorination, in particular, is a key strategy employed by medicinal chemists to enhance metabolic stability, binding affinity, and cell permeability.

The positions of the fluorine atoms in 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide—at the 4-position of the benzoyl ring and the 3-position of the N-phenyl ring—are critical. The 4-fluoro substitution on the benzoyl ring can influence the electronic properties of the amide bond and may participate in hydrogen bonding or other non-covalent interactions with a biological target.

The substitution pattern on the N-phenyl ring, a 3-fluoro and a 2-methyl group, is particularly noteworthy. The ortho-methyl group introduces steric hindrance, which can restrict the rotation around the N-phenyl bond, thereby locking the molecule into a specific conformation. This conformational rigidity can be advantageous for binding to a specific receptor pocket. The meta-fluoro group further modifies the electronic environment and lipophilicity of this ring. The interplay between the steric bulk of the methyl group and the electronic effects of the fluorine atom likely plays a crucial role in determining the molecule's specific molecular recognition properties.

Modifying the substituents on the benzamide scaffold can dramatically alter the biological interaction profile. For instance, shifting the position of the fluorine atom or replacing the methyl group with other functional groups would be expected to change the molecule's shape, polarity, and hydrogen bonding capabilities.

Research on other fluorinated benzamides has shown that such modifications can switch a compound's activity from an agonist to an antagonist, or alter its selectivity for different receptor subtypes. The specific combination of a 4-fluoro, a 3-fluoro, and a 2-methyl group in the target compound suggests a deliberate effort to optimize these interactions for a particular, though currently unspecified, biological outcome.

Comparative Analysis with Structurally Related Analogues and Derivatives

While direct comparative data for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is scarce, analysis of broader benzamide analogues provides valuable insights. For example, studies on different isomers of fluorinated and methylated N-phenylbenzamides could reveal the importance of the substitution pattern for a given biological activity. A hypothetical comparison is presented in the table below to illustrate how such an analysis would be structured based on available data for related compound classes.

| Compound | Substitution Pattern | Anticipated Impact on Biological Activity (Hypothetical) |

|---|---|---|

| 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide | 4-F (Benzoyl); 3-F, 2-Me (N-Phenyl) | Specific conformation due to ortho-methyl group may enhance selectivity. Dual fluorine substitution could improve metabolic stability and binding affinity. |

| 4-fluoro-N-(phenyl)benzamide | 4-F (Benzoyl) | Lacks the specific conformational constraints and electronic modifications of the N-phenyl ring, likely resulting in different potency and selectivity. |

| N-(3-fluoro-2-methylphenyl)benzamide | 3-F, 2-Me (N-Phenyl) | Retains the conformational features of the N-phenyl ring but lacks the electronic influence of the 4-fluoro group on the benzoyl moiety, potentially affecting target interaction. |

| 4-chloro-N-(3-chloro-2-methylphenyl)benzamide | 4-Cl (Benzoyl); 3-Cl, 2-Me (N-Phenyl) | Substitution of fluorine with chlorine would alter the size, lipophilicity, and electronic properties, likely leading to a different biological profile. |

Emerging Research Applications and Potential Utility Non Clinical

Role as Chemical Probes in Exploratory Biological Systems

There is currently no available scientific literature that describes the use of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide as a chemical probe. Chemical probes are specialized small molecules used to study biological systems, and while the benzamide (B126) scaffold is present in many biologically active molecules, this specific compound has not been characterized for this purpose.

Applications in Materials Science (e.g., self-assembly, supramolecular architectures)

Similarly, a review of existing research shows no studies focused on the application of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide in materials science. The potential for molecules to form ordered structures through self-assembly or to be part of supramolecular architectures is a significant area of research. However, the specific intermolecular interactions and resulting solid-state properties of this compound have not been investigated in this context.

Development as Intermediate Compounds in the Synthesis of Complex Molecules

The most plausible, though not explicitly documented, application for 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide is as an intermediate in organic synthesis. The benzamide functional group is a common and versatile building block in the construction of more complex molecules. Generally, compounds of this nature can undergo various chemical transformations to introduce new functionalities, making them valuable precursors in multi-step synthetic pathways. However, no specific synthetic routes employing 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide as a starting material or intermediate for a more complex target molecule are detailed in published literature.

Agrochemical Research Applications (e.g., lead identification for pest/herbicide development)

There is no evidence in the current body of scientific literature to suggest that 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide has been investigated for agrochemical applications. The discovery and development of new pesticides and herbicides often involve screening large libraries of compounds for biological activity. While many commercial agrochemicals contain amide functional groups, this specific compound has not been identified as a lead compound or a subject of research in this domain. nih.govmdpi.com

Data Tables

Table 1: Research Applications of 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide

| Application Area | Research Findings |

|---|---|

| Chemical Probe | No data available. |

| Materials Science | No data available. |

| Synthetic Intermediate | Plausible role based on general chemical principles of benzamides, but no specific examples are documented in the literature. |

| Agrochemical Research | No data available. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Advanced Analytical Methodologies for Research Purity and Identity of 4 Fluoro N 3 Fluoro 2 Methylphenyl Benzamide

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are fundamental in determining the purity of pharmaceutical compounds and for the separation of impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like benzamides. A typical HPLC system for a related compound, such as a fluorinated benzanilide, might employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient or isocratic elution would be optimized to achieve separation of the main compound from any potential impurities or degradation products. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Hypothetical HPLC Parameters for a Fluorinated Benzamide (B126):

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For benzamides, derivatization might be necessary to increase volatility and thermal stability. A GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

X-ray Diffraction (XRD) for Bulk Purity Assessment and Polymorphism Studies

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It is essential for identifying the solid-state form of a compound, including its polymorphs, which can have different physical properties.

In the analysis of crystalline powders, Powder X-ray Diffraction (PXRD) provides a unique fingerprint for a specific crystalline form. The sample is irradiated with X-rays at various angles, and the diffraction pattern of intensity versus diffraction angle (2θ) is recorded. The resulting diffractogram can be compared to a reference pattern to confirm the identity and phase purity of the bulk material.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in pharmaceutical development. Different polymorphs can exhibit different solubilities, stabilities, and bioavailability. XRD is the primary tool for identifying and characterizing these different solid forms. For example, studies on fluorinated benzamides have shown that fluorine substitution can influence crystal packing and sometimes suppress disorder observed in non-fluorinated analogues. acs.org Research on trifluoromethyl-substituted benzanilides has also demonstrated the existence of concomitant dimorphism, where two polymorphic forms can crystallize simultaneously. acs.org

Illustrative Crystal Structure Data for a Related Benzamide:

| Parameter | 2-Fluoro-N-(4-methoxyphenyl)benzamide |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 5.2901(2) |

| b (Å) | 6.6435(3) |

| c (Å) | 31.7823(11) |

| Volume (ų) | 1116.98(8) |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. This experimental data is then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, the molecular formula is C₁₄H₁₀F₂NO. The theoretical elemental composition would be calculated as follows:

Theoretical Elemental Composition of C₁₄H₁₀F₂NO:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 68.03 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.09 |

| Fluorine | F | 19.00 | 2 | 38.00 | 15.37 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.67 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.47 |

| Total | | | | 247.25 | 100.00 |

An experimental result from an elemental analyzer that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values would confirm the elemental composition of the synthesized compound. Studies on other fluorinated compounds have successfully used elemental analysis for characterization. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via amide coupling between 4-fluorobenzoic acid derivatives and 3-fluoro-2-methylaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to form an active ester intermediate, reducing side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity. Low temperatures (-50°C to 0°C) minimize racemization and improve regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires stoichiometric control of reagents (1:1.2 molar ratio of acid to amine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- Methodological Answer : Essential techniques include:

- NMR : H and F NMR confirm substitution patterns. For example, fluorine atoms at the 4-position of the benzamide and 3-position of the phenyl ring produce distinct splitting patterns (e.g., F shifts at ~-110 to -120 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 276.0842 for CHFNO) .

- FT-IR : Amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) confirm successful coupling .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation caused by fluorine's electron-withdrawing effects?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive proof of regiochemistry. For example:

- Unit cell parameters : Orthorhombic systems (e.g., space group P222) with a = 7.098 Å, b = 11.423 Å, c = 18.949 Å .

- Disorder analysis : Fluorine atoms may exhibit positional disorder; refinement with SHELXL and multi-scan absorption correction (e.g., MULABS) improves accuracy .

- Hydrogen bonding : Intermolecular N-H···O=C interactions stabilize the crystal lattice, influencing solubility and melting point .

Q. What strategies address discrepancies in bioactivity data between in vitro and computational models for this compound?

- Methodological Answer :

- In vitro validation : Use standardized assays (e.g., enzyme inhibition with bacterial PPTases) under controlled pH (7.4) and temperature (37°C) to replicate physiological conditions .

- Computational adjustments : Apply QSPR (Quantitative Structure-Property Relationship) models to account for fluorine’s electronegativity, which may overestimate lipophilicity in docking simulations .

- Metabolic stability testing : LC-MS/MS tracks degradation products in microsomal assays to refine pharmacokinetic predictions .

Q. How do competing reaction pathways during synthesis affect purity, and how can they be mitigated?

- Methodological Answer : Common side reactions include:

- Esterification : Competing formation of 4-fluorobenzoate esters due to residual alcohols. Use anhydrous solvents and molecular sieves to suppress this .

- Oxidation : Fluorophenyl intermediates may oxidize under aerobic conditions. Employ inert atmospheres (N/Ar) and antioxidants (e.g., BHT) .

- Byproduct analysis : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) identifies impurities. Gradient elution (5–95% acetonitrile over 20 min) resolves unreacted starting materials .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility profiling : Use shake-flask method with UV-Vis quantification. For example, logP values ~2.5 suggest moderate lipophilicity, but fluorination increases polarity, leading to higher aqueous solubility than predicted .

- pH-dependent studies : Solubility increases under alkaline conditions (pH > 8) due to deprotonation of the amide nitrogen .

- Co-solvent systems : DMSO-water mixtures (10–20% DMSO) enhance dissolution for biological assays without denaturing proteins .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 276.23 g/mol | |

| Melting Point | 158–162°C (recrystallized from ethanol/water) | |

| logP (Predicted) | 2.47 (ACD/Labs Percepta) | |

| Crystallographic Density | 1.432 g/cm³ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.